![molecular formula C17H9Cl2N3O2S B2884228 6,8-Dichloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2h-chromen-2-one CAS No. 313980-60-8](/img/structure/B2884228.png)
6,8-Dichloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2h-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2h-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with dichloro groups and a phenylamino-thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2h-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the cyclization of appropriate phenolic compounds with acetic anhydride under acidic conditions.
Introduction of Dichloro Groups: The dichloro groups are introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Phenylamino-Thiadiazole Moiety: This moiety is synthesized separately through the reaction of phenylhydrazine with carbon disulfide and subsequent cyclization with hydrazine hydrate.
Coupling of the Moieties: The final step involves coupling the phenylamino-thiadiazole moiety with the chromen-2-one core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2h-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced chromen-2-one derivatives.
Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.
Scientific Research Applications
6,8-Dichloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2h-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2h-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2h-chromen-2-one: shares structural similarities with other chromen-2-one derivatives and thiadiazole-containing compounds.
Uniqueness
Unique Structural Features: The presence of both dichloro groups and a phenylamino-thiadiazole moiety makes this compound unique.
Distinct Biological Activities: It may exhibit distinct biological activities compared to other similar compounds due to its unique structure.
Properties
IUPAC Name |
3-(5-anilino-1,3,4-thiadiazol-2-yl)-6,8-dichlorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3O2S/c18-10-6-9-7-12(16(23)24-14(9)13(19)8-10)15-21-22-17(25-15)20-11-4-2-1-3-5-11/h1-8H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUXDZBOLSBAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2884145.png)
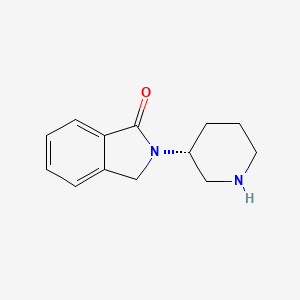
![3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2884149.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2884151.png)
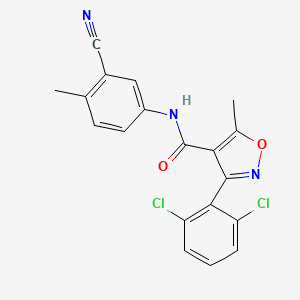
![methyl 3-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate](/img/structure/B2884154.png)
![2-cyclopropyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2884157.png)
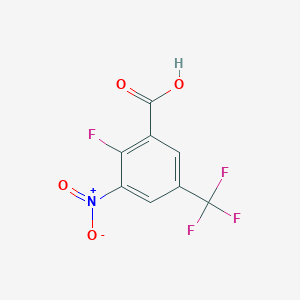
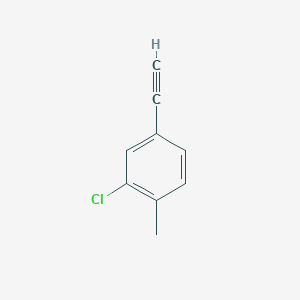
![1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2884160.png)
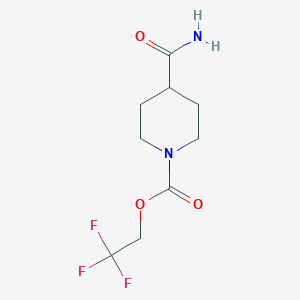
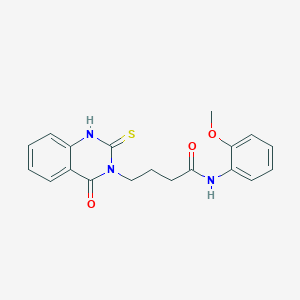
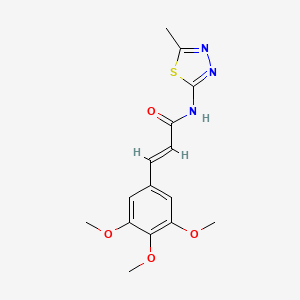
![2-(2,4-Difluorophenyl)-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2884166.png)
